![molecular formula C6H5ClFN B1301171 2-Chloro-5-fluoroaniline CAS No. 452-83-5](/img/structure/B1301171.png)
2-Chloro-5-fluoroaniline
Overview
Description
2-Chloro-5-fluoroaniline is a chemical compound with the molecular formula C6H5ClFN . It has a molecular weight of 145.56 and is a liquid at ambient temperature . The compound is colorless to light yellow to light orange .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a chlorine atom, a fluorine atom, and an amine group .Physical And Chemical Properties Analysis
This compound has a melting point of 26°C and a boiling point of 211°C . It has a density of 1.349±0.06 g/cm3 . The compound is insoluble in water .Scientific Research Applications
Metabolism Research
A study by Duckett et al. (2006) investigated the metabolism of a structurally similar compound, 3-chloro-4-fluoroaniline, in rats. This research utilized advanced techniques like HPLC-MS/MS and 19F-NMR spectroscopy, revealing that the metabolism was extensive and rapid, leading to numerous metabolites. The findings from this study provide insight into the metabolic transformations of chloro-fluoroaniline derivatives, which can be valuable in understanding the biological interactions of 2-chloro-5-fluoroaniline (Duckett et al., 2006).
Chemical Polymerization
Research conducted by Kang and Yun (1989) explored the chemical polymerization of compounds including 2-chloroaniline and 2-fluoroaniline. Although not directly studying this compound, this research provides valuable insights into the polymerization potential of chloro-fluoroaniline compounds, which could be relevant for applications in material science and engineering (Kang & Yun, 1989).
Crystallography
Betz (2015) determined the crystal and molecular structure of 2,6-dibromo-3-chloro-4-fluoroaniline. This research contributes to the understanding of the structural characteristics of chloro-fluoroaniline derivatives, which is crucial for designing and synthesizing new materials and pharmaceuticals (Betz, 2015).
Biofield Energy Treatment
Trivedi et al. (2015) investigated the impact of biofield energy treatment on the physical, thermal, and spectral properties of 3-chloro-4-fluoroaniline. The results showed significant changes in various properties, suggesting potential applications in modifying chemical compounds' characteristics for specific uses (Trivedi et al., 2015).
Antibacterial Compound Study
Vidhya et al. (2020) conducted a study on 2-chloro-5-fluoro phenol, a compound structurally related to this compound, exploring its antibacterial properties. This study, through molecular docking and spectroscopic analysis, revealed the compound's potential as an antibacterial agent, which might be extrapolated to similar compounds like this compound (Vidhya et al., 2020).
Safety and Hazards
2-Chloro-5-fluoroaniline is classified as harmful if swallowed, in contact with skin, or if inhaled . It may cause skin and eye irritation . The compound is also classified as very toxic to aquatic life with long-lasting effects .
Relevant Papers Relevant papers related to this compound can be found on various scientific databases . These papers may provide more detailed information on the properties, synthesis, and applications of this compound.
Mechanism of Action
Pharmacokinetics
They are metabolized primarily by the liver, often through hydroxylation . At least 80% of the dose is excreted in the urine within 24 hours .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-5-fluoroaniline . These factors include temperature, pH, and the presence of other substances that can interact with the compound. For instance, the compound is a low-melting solid and should be stored at room temperature .
properties
IUPAC Name |
2-chloro-5-fluoroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClFN/c7-5-2-1-4(8)3-6(5)9/h1-3H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWUFOZAFKYOZJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90371413 | |
Record name | 2-Chloro-5-fluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90371413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
452-83-5 | |
Record name | 2-Chloro-5-fluorobenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=452-83-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-5-fluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90371413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.